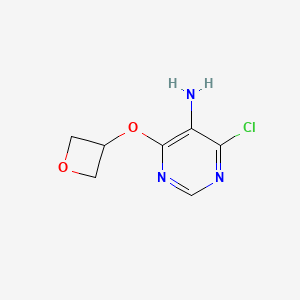

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine

Description

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is a pyrimidine derivative featuring a chloro substituent at position 4, an oxetan-3-yloxy group at position 6, and an amino group at position 3. Pyrimidines are heterocyclic aromatic compounds critical in medicinal chemistry due to their role in nucleic acids and enzyme inhibition . The oxetan-3-yloxy moiety, a three-membered cyclic ether, is notable for enhancing solubility and metabolic stability compared to bulkier substituents .

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

4-chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine |

InChI |

InChI=1S/C7H8ClN3O2/c8-6-5(9)7(11-3-10-6)13-4-1-12-2-4/h3-4H,1-2,9H2 |

InChI Key |

JQJOCTGHDCSPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C(=NC=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution on Pyrimidine Precursors

Method Overview:

This approach involves the nucleophilic substitution of a suitably functionalized pyrimidine derivative with an oxetan-3-yloxy nucleophile or precursor, often under mild conditions with catalysts or activating agents.

Starting Material:

A chlorinated pyrimidine derivative, such as 4,6-dichloropyrimidine or 4-chloro-6-fluoropyrimidine, serves as the core substrate.

Example: 4,6-dichloro-5-fluoropyrimidine (CAS: 390 mg, 2.15 mmol).Nucleophile Preparation:

The nucleophile is typically an oxetan-3-yloxy derivative, such as oxetan-3-ol or its activated form (e.g., oxetan-3-yloxy halides or esters).

Alternatively, the oxetan-3-yloxy group can be introduced via a protected or activated intermediate.-

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Catalyst/Activating Agent:

Procedure:

The pyrimidine derivative is stirred with the oxetan-3-yloxy nucleophile in the presence of base at elevated temperatures (~100°C). The reaction is monitored via HPLC or TLC until completion. Post-reaction workup includes aqueous quenching, extraction, and purification via chromatography.

Research Findings:

A notable example involves the synthesis of 4-chloro-5-fluoro-2-methyl-6-[4-(oxetan-3-yl)piperazin-1-yl]pyrimidine with yields up to 89%, using N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature for short durations (approx. 10 minutes).

Coupling via Activated Intermediates

Method Overview:

This method employs activated pyrimidine intermediates, such as pyrimidine-4,6-dichlorides or pyrimidine-5-amine derivatives, which undergo substitution with oxetan-3-yloxy-containing nucleophiles or amines.

-

- Use of chlorinated pyrimidines (e.g., 4,6-dichloropyrimidine) as electrophilic centers.

- Activation with coupling reagents like TCTU enhances reactivity.

-

- Solvent: THF or N,N-dimethylformamide.

- Temperature: 100°C for 16 hours or as optimized.

- Base: Potassium carbonate or N-ethyl-N,N-diisopropylamine.

Outcome:

High yields (up to 86%) of the target compound are obtained, with purification through chromatography.

Research Findings:

The synthesis of related pyrimidine derivatives with oxetan-3-yloxy groups has demonstrated yields exceeding 85%, confirming the efficacy of this approach.

Multi-step Synthesis Involving Oxetan-3-ylation of Piperazine Derivatives

Method Overview:

This involves initial synthesis of oxetan-3-ylpiperazine intermediates, which are then coupled to pyrimidine cores.

-

- The oxetan-3-ylpiperazine intermediate reacts with chlorinated pyrimidines under similar conditions as above, often with bases like diisopropylethylamine.

-

- Elevated temperature (around 100°C).

- Inert atmosphere to prevent oxidation.

- Purification via chromatography.

Research Findings:

Yields of approximately 89% are reported for such multi-step processes, emphasizing their reliability for synthesizing the target compound.

Notes on Reaction Optimization and Purification

Solvent Choice:

Non-chlorinated solvents such as p-xylene have been shown to maximize yield and enantioselectivity in related reactions.Catalysts and Additives:

Chiral phosphoric acids and other catalysts have been explored for enantioselective synthesis but are more relevant for derivatives with stereocenters.Purification Techniques:

Chromatography on silica gel using mixtures like hexane/ethyl acetate or methanol/methylene chloride is standard for isolating pure compounds.

Summary Data Table

| Method | Starting Material | Key Reagents & Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution | 4,6-dichloropyrimidine | K₂CO₃, THF, 100°C | Up to 89% | Fast, high-yielding |

| Activated coupling | Chlorinated pyrimidine + oxetan-3-yloxy intermediates | TCTU, N,N-dimethylformamide, 100°C | Up to 86% | Suitable for large-scale synthesis |

| Oxetan-3-ylation of piperazine | Oxetan-3-halides + piperazine | K₂CO₃, NMP, 100°C | Up to 89% | Multi-step, modular approach |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of pyrimidine amines.

Scientific Research Applications

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

Medicine: Explored for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, interfering with their function. This binding can inhibit the replication of viruses or the proliferation of cancer cells. The oxetane ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique structural features, including a chlorine atom at the 4-position and an oxetane ring at the 6-position. The molecular formula of this compound is . This article explores its biological activities, particularly its anti-inflammatory and potential anticancer properties.

Structural Characteristics

The structural configuration of 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine contributes significantly to its biological activity. The presence of the oxetane moiety enhances its reactivity, making it a valuable candidate for medicinal chemistry applications.

Anti-inflammatory Properties

Research indicates that 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine exhibits notable anti-inflammatory activity . This is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Preliminary studies have suggested that this compound may modulate prostaglandin synthesis, thereby influencing inflammatory pathways.

Table 1: IC50 Values for COX Enzyme Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | TBD | TBD |

Anticancer Activity

Compounds structurally related to 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology. The compound's unique structure may allow it to interact with specific biological targets involved in cancer progression.

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-methoxypyrimidin-5-amine | Methoxy group instead of oxetane | Anti-inflammatory potential |

| 6-Amino-5-halo-pyrimidines | Varying halogen substitutions | Anticancer activity |

| Pyrimidine derivatives with oxetane rings | Similar oxetane moiety | Diverse biological activities |

The interaction studies indicate that 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine binds to specific biological targets, influencing pathways related to inflammation and cancer. Further research is necessary to elucidate its complete interaction profile and mechanisms of action.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine?

A typical route involves nucleophilic substitution at the 6-position of a 4,6-dichloropyrimidin-5-amine scaffold. For example, refluxing with oxetan-3-ol under basic conditions (e.g., NaH in THF) can introduce the oxetane moiety. Subsequent purification via acid-base extraction (using dilute HCl for precipitation) and crystallization (e.g., DMSO:water systems) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction is essential for confirming the oxetane ring geometry and substitution pattern, as demonstrated in structurally analogous pyrimidines (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, where bond lengths and angles were resolved with R factor = 0.034) . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for verifying molecular integrity and substituent positions.

Q. How can researchers assess the compound’s reactivity in nucleophilic substitution reactions?

Systematic screening with amines or thiols under varying conditions (solvent polarity, temperature) can map reactivity trends. For example, refluxing with cyclohexylamine in polar aprotic solvents (e.g., DMF) and monitoring via TLC or LC-MS helps identify optimal reaction pathways .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and activation energies for substitution reactions. Coupling this with machine learning-driven parameter optimization (e.g., solvent selection, catalyst screening) reduces trial-and-error experimentation. ICReDD’s methodology integrates computational predictions with experimental validation, creating a feedback loop to refine synthetic protocols .

Q. How should contradictory data on regioselectivity in cross-coupling reactions be resolved?

Contradictions often arise from competing electronic (e.g., chloro vs. oxetane directing effects) or steric factors. A stepwise approach includes:

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) paired with LC-MS/MS degradation profiling can identify hydrolytic or oxidative vulnerabilities. For instance, oxetane rings are prone to acid-catalyzed ring-opening, necessitating pH-controlled formulations .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., kinases)?

Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. For kinase inhibition, enzymatic assays (e.g., ADP-Glo™) with ATP-concentration titrations determine IC₅₀ values. Structural analogs like p38 MAP kinase inhibitors (e.g., SB-202190) provide methodological templates for activity correlation .

Data Management and Validation

Q. What best practices ensure reproducibility in synthetic protocols for this compound?

- Data standardization: Use electronic lab notebooks (ELNs) to record reaction parameters (e.g., stirring rate, solvent purity).

- Process control: Implement inline analytics (e.g., ReactIR for real-time reaction monitoring).

- Validation: Cross-validate spectral data with public databases (e.g., PubChem) and replicate key steps across independent labs .

Q. How can conflicting crystallographic data (e.g., polymorphic forms) be systematically addressed?

Perform polymorph screening via solvent-mediated crystallization (e.g., using 10 solvent systems). Pair X-ray diffraction with differential scanning calorimetry (DSC) to correlate lattice energies with thermal stability. For ambiguous cases, synchrotron radiation improves resolution .

Methodological Tools

Q. Which software tools are critical for modeling the compound’s reactivity and properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.